molecular formula C7H13NO4 B3384849 2-Acetamido-4-methoxybutanoic acid CAS No. 57906-57-7

2-Acetamido-4-methoxybutanoic acid

Cat. No.: B3384849
CAS No.: 57906-57-7
M. Wt: 175.18 g/mol
InChI Key: QDNPMZCNFBGKRV-UHFFFAOYSA-N
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Description

2-Acetamido-4-methoxybutanoic acid is an organic compound with the molecular formula C7H13NO4 It is characterized by the presence of an acetamido group and a methoxy group attached to a butanoic acid backbone

Scientific Research Applications

2-Acetamido-4-methoxybutanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-methoxybutanoic acid can be achieved through several methods. One common approach involves the acylation of 4-methoxybutanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems and optimized reaction conditions ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-methoxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2-acetamido-4-hydroxybutanoic acid, 2-amino-4-methoxybutanoic acid, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 2-Acetamido-4-methoxybutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in various chemical reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-4-hydroxybutanoic acid
  • 2-Amino-4-methoxybutanoic acid
  • 4-Methoxybutanoic acid

Uniqueness

2-Acetamido-4-methoxybutanoic acid is unique due to the presence of both an acetamido group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-acetamido-4-methoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNPMZCNFBGKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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